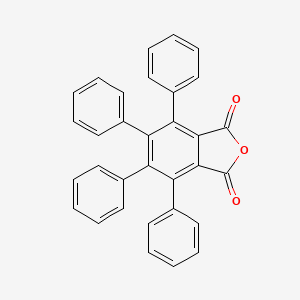

Tetraphenylphthalic anhydride

説明

Historical Context of Phthalic Anhydride (B1165640) Chemistry and its Evolution

The journey of tetraphenylphthalic anhydride is rooted in the broader history of phthalic anhydride chemistry. Phthalic anhydride was first reported in 1836 by the French chemist Auguste Laurent. scribd.comatamanchemicals.comwikipedia.org Early production methods involved the liquid-phase oxidation of naphthalene, often using mercury as a catalyst. atamanchemicals.comwikipedia.org A significant advancement came with the development of a gas-phase catalytic oxidation process using vanadium pentoxide, which remains a cornerstone of modern industrial production. atamanchemicals.comwikipedia.org This more atom-economical process can also utilize o-xylene (B151617) as a starting material. wikipedia.org

The versatility of phthalic anhydride as a chemical intermediate quickly became apparent. atamanchemicals.com Its primary application has been in the large-scale production of phthalate (B1215562) esters, which function as plasticizers for polymers like polyvinyl chloride (PVC). atamanchemicals.comwikipedia.org Beyond plasticizers, phthalic anhydride became a crucial precursor for a wide array of products, including dyes (such as phenolphthalein (B1677637) and quinizarin), synthetic resins (like alkyds and polyesters), and important chemical reagents like phthalimide. atamanchemicals.comwikipedia.org

The evolution from the simple, unsubstituted phthalic anhydride to more complex, functionalized derivatives was a natural progression driven by the desire for materials with enhanced properties. Chemists began to explore how modifying the aromatic core of phthalic anhydride could lead to new functionalities. This led to the synthesis of halogenated phthalic anhydrides for applications like flame retardants and, eventually, to the development of phenyl-substituted anhydrides. google.com The synthesis of this compound, a fully phenylated derivative, represented a significant step in this evolution. Its preparation is often achieved through a Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride, followed by a dehydrogenation step. orgsyn.orgstudylib.net This complex structure, with its four phenyl groups, offers a unique combination of rigidity, thermal stability, and solubility, opening doors to new applications not achievable with the parent phthalic anhydride.

Significance of this compound in Contemporary Chemical Science

This compound has emerged as a critical building block in modern chemistry, with its influence spanning organic synthesis, materials science, and interdisciplinary research. Its distinctive molecular architecture is the key to its utility.

In the realm of advanced organic synthesis, this compound is a valuable precursor for creating large, complex, and highly aromatic systems. Its most notable application is in Diels-Alder reactions. For instance, it can react with dienophiles to generate highly substituted, polycyclic aromatic hydrocarbons. ossila.commdpi.com The reaction of this compound with arynes, generated in situ, can lead to the formation of polyphenylated aromatic compounds like hexaphenylbenzene. ossila.com These reactions are fundamental in constructing nanographenes and other carbon-rich materials with precisely defined structures. mdpi.com The anhydride group itself can be transformed into other functional groups, such as imides, providing a route to a diverse range of phenylated molecules. acs.org The synthesis of phenylated phthalimides, for example, has been achieved through the Diels-Alder reaction of tetraphenylcyclopentadienone with maleimides, showcasing the versatility of this chemical family in building complex heterocyclic systems. acs.org

The impact of this compound is perhaps most profound in materials science, where it serves as a monomer for the creation of high-performance polymers. abbeypolymers.co.ukfostercomp.com The incorporation of the bulky, rigid tetraphenylphthalic moiety into polymer backbones leads to materials with exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties. datapdf.com

Polyimides derived from this compound are particularly noteworthy. datapdf.comgoogle.com These polymers exhibit remarkable resistance to high temperatures and oxidative degradation, making them suitable for demanding applications in the aerospace and electronics industries. The presence of the four phenyl groups disrupts polymer chain packing, which can enhance solubility in organic solvents, facilitating their processing into films and coatings. researchgate.net Furthermore, these polymers often possess low dielectric constants and low moisture absorption, properties that are highly desirable for microelectronics applications. researchgate.net Beyond polyimides, this compound is used to synthesize specialty polyesters and other condensation polymers where high thermal performance is a critical requirement. pslc.ws

The unique photophysical and electronic properties of this compound and its derivatives have positioned them at the forefront of interdisciplinary research, particularly in fields that merge chemistry and physics. The highly aromatic and sterically crowded nature of these molecules gives rise to interesting optical and electronic behaviors.

Derivatives of this compound are being explored for their potential in organic electronics. For example, they can serve as building blocks for fluorescent materials used in organic light-emitting diodes (OLEDs) and as components in organic field-effect transistors (OFETs). mdpi.com The rigid structure can facilitate ordered molecular packing in the solid state, which is beneficial for charge transport.

Recent research has also highlighted its use in creating functional nanomaterials. For instance, this compound has been used to fabricate two-dimensional conjugated aromatic networks (CANs). researchgate.net These materials, which can possess a high surface area and well-defined active sites, have shown promise as electrocatalysts for reactions like the oxygen reduction reaction (ORR). researchgate.netacs.org In another novel application, the selective photodissociation of the anhydride group on a semiconductor surface has been demonstrated, opening new avenues for on-surface synthesis of carbon-based nanostructures directly on technologically relevant substrates. researchgate.netepfl.chresearchgate.net The development of fluorescent sensors for detecting various analytes is another active area of research, where the anhydride or its derivatives can act as a core fluorophore or a recognition unit. rsc.orgmdpi.commdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃₂H₂₀O₃ |

| Molar Mass | 452.50 g/mol |

| Appearance | Light brown to colorless crystalline solid |

| Melting Point | 289-290 °C orgsyn.org |

| CAS Number | 4741-53-1 sigmaaldrich.com |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phthalic anhydride |

| Naphthalene |

| o-xylene |

| Polyvinyl chloride (PVC) |

| Phenolphthalein |

| Quinizarin |

| Phthalimide |

| Tetraphenylcyclopentadienone |

| Maleic anhydride |

| Hexaphenylbenzene |

| Maleimides |

| Polyimides |

| Polyesters |

| Benzo[ghi]perylene-1,2-dicarboxylic anhydride |

| Tin selenide (B1212193) (SnSe) |

| Tetraphenyl benzyne (B1209423) |

Structure

3D Structure

特性

IUPAC Name |

4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKXGCFFFZIWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197130 | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-53-1 | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C5LSE3VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Tetraphenylphthalic Anhydride

Advanced Synthetic Routes to Tetraphenylphthalic Anhydride (B1165640)

Tetraphenylphthalic anhydride, a highly aromatic and thermally stable compound, is synthesized through several advanced organic chemistry pathways. These methods primarily include Diels-Alder cycloaddition reactions, Grignard reagent-mediated approaches, and oxidation-based strategies. Each route offers distinct advantages and involves specific mechanistic intricacies.

Diels-Alder Cycloaddition Reactions in the Formation of this compound

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a cornerstone for producing this compound. brainly.comresearchgate.net This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile. brainly.comresearchgate.net In this context, tetraphenylcyclopentadienone (B147504) typically serves as the diene. wikipedia.org The reaction proceeds through a concerted mechanism where new sigma bonds are formed simultaneously as pi bonds are broken. brainly.com The initial adduct formed often undergoes further transformations, such as the extrusion of a small molecule like carbon monoxide, to yield the final aromatic product. brainly.comthieme-connect.com

A prominent method for synthesizing this compound involves the condensation of tetraphenylcyclopentadienone with maleic anhydride. orgsyn.org This reaction is typically carried out by refluxing the reactants in a high-boiling solvent such as bromobenzene (B47551) or nitrobenzene. orgsyn.org The initial [4+2] cycloaddition yields a bicyclic intermediate, tetraphenyldihydrophthalic anhydride. brainly.comorgsyn.org This adduct can be isolated in nearly quantitative yields. orgsyn.org

The mechanism involves the interaction of the π-electrons of the diene (tetraphenylcyclopentadienone) with the electrophilic double bond of the dienophile (maleic anhydride), passing through a transition state to form the cycloadduct. brainly.com Due to steric hindrance from the phenyl groups, significant heating is often required to initiate the reaction. brainly.com Following the cycloaddition, the intermediate tetraphenyldihydrophthalic anhydride is dehydrogenated to form the final aromatic product, this compound. orgsyn.org This aromatization can be achieved using reagents like bromine in bromobenzene or sulfur in nitrobenzene. orgsyn.org The reaction with bromine is exothermic and results in the evolution of hydrogen bromide gas. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound from Tetraphenylcyclopentadienone and Maleic Anhydride

| Reactant 1 | Reactant 2 | Solvent | Dehydrogenating Agent | Yield | Melting Point (°C) |

| Tetraphenylcyclopentadienone | Maleic Anhydride | Bromobenzene | Bromine | 87-89% | 289-290 |

| Tetraphenylcyclopentadienone | Maleic Anhydride | Nitrobenzene | Sulfur | Not specified | Not specified |

Data sourced from Organic Syntheses Procedure. orgsyn.org

An alternative to maleic anhydride is the use of chloromaleic anhydride in the cycloaddition reaction with tetraphenylcyclopentadienone. orgsyn.orgresearchgate.net This variation offers a different pathway to the target molecule. The reaction of tetraphenylcyclopentadienone with chloromaleic anhydride also proceeds via a Diels-Alder mechanism. orgsyn.org The presence of the chlorine atom on the dienophile can influence the electronic properties and reactivity of the system. researchgate.net The resulting adduct can subsequently eliminate hydrogen chloride to facilitate aromatization, potentially avoiding a separate dehydrogenation step. thieme-connect.com This approach has been noted as a viable method for the preparation of this compound. orgsyn.org

The final step in many Diels-Alder based syntheses of this compound is the aromatization of the initially formed dihydro- intermediate. thieme-connect.comorgsyn.org This is a critical step to achieve the stable, fully conjugated aromatic system. thieme-connect.com

Several strategies have been effectively employed:

Dehydrogenation with Bromine: As detailed in the reaction with maleic anhydride, the intermediate tetraphenyldihydrophthalic anhydride can be treated with bromine. orgsyn.org The reaction, typically performed in a solvent like bromobenzene, involves an initial exothermic phase followed by a period of reflux to drive the reaction to completion, yielding the aromatic anhydride and hydrogen bromide. orgsyn.org

Dehydrogenation with Sulfur: An earlier reported method involves the use of sulfur for the dehydrogenation step when the reaction is conducted in nitrobenzene. orgsyn.org

Spontaneous Dehydrohalogenation: When using halogenated dienophiles such as chloromaleic anhydride, the resulting adduct can undergo a spontaneous or base-assisted elimination of a hydrogen halide (e.g., HCl) to achieve aromatization. thieme-connect.com This is a key feature of the reaction between tetracyclones and 2-bromomaleimide, which proceeds via a cycloaddition-decarbonylation-dehydrobromination sequence to directly yield the aromatic imide. thieme-connect.com This principle can be extended to anhydride synthesis.

Variations Employing Chloromaleic Anhydride in Cycloaddition Reactions

Grignard Reagent-Mediated Synthesis Approaches and Their Optimization

This compound can also be synthesized through reactions involving Grignard reagents. ontosight.aiontosight.ai This approach typically involves the reaction of a phthalic anhydride derivative with a phenylmagnesium halide, such as phenylmagnesium bromide. ontosight.aiontosight.ai This method allows for the introduction of the four phenyl groups onto the phthalic anhydride backbone. ontosight.ai The synthesis of the related compound 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride involves the reaction of phthalic anhydride with phenylmagnesium bromide, followed by dehydration and cyclization steps. ontosight.ai Further research focuses on the optimization of these Grignard-based methods to improve yields and explore their applications in materials science. ontosight.aidtic.mil

Oxidation-Based Synthetic Pathways for this compound Production

Oxidation reactions provide another route to this compound. These methods typically start with a precursor molecule that already contains the tetraphenyl-substituted ring system, which is then oxidized to form the anhydride functionality.

Documented oxidation pathways include:

Oxidation of Tetraphenylhydrindene: Tetraphenylhydrindene can be oxidized using chromic acid to produce this compound. orgsyn.org

Oxidation of a Tetrahydroindene Derivative: Another reported method is the oxidation of 7-carboxy-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydroindene with potassium permanganate. orgsyn.org

From Tetraphenyl-o-phthalic Acid: Tetraphenyl-o-phthalic acid can be converted to this compound. dss.go.th This can be achieved by heating the diacid, often in the presence of a dehydrating agent, to effect the cyclization and loss of a water molecule to form the anhydride ring.

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound is a multi-step process, with its most common synthesis rooted in the principles of cycloaddition and subsequent aromatization. Mechanistic investigations have provided a detailed understanding of each stage, from the initial adduct formation to the final stable aromatic anhydride.

Detailed Mechanistic Pathways of Diels-Alder Adduct Formation

The synthesis of the precursor to this compound is classically achieved via a [4+2] cycloaddition, a type of pericyclic reaction known as the Diels-Alder reaction. chegg.comwikipedia.org This reaction involves a conjugated diene, tetraphenylcyclopentadienone (also known as tetracyclone), and a dienophile, typically maleic anhydride. cdnsciencepub.comiitk.ac.in

The reaction is understood to proceed through a concerted mechanism, meaning that the formation of new bonds and the breaking of existing bonds occur in a single, continuous step through a cyclic transition state. wikipedia.orgiitk.ac.inbrainly.com The process begins with the approach of the electron-rich diene to the electron-deficient dienophile, forming a transient π-complex. brainly.com As the reactants align, the system moves towards a high-energy transition state where the π-electrons of both the diene and dienophile reorganize to form two new carbon-carbon sigma (σ) bonds and a new π-bond, resulting in a six-membered ring. brainly.com

Kinetic studies on the Diels-Alder reaction of tetraphenylcyclopentadienone with substituted acetylenes have suggested that the transition state may not be perfectly symmetrical. Evidence points towards a "lopsided transition state," indicating that the formation of the two new σ-bonds may not be perfectly synchronous. acs.org The significant steric hindrance from the phenyl groups on the diene contributes to the high activation energy of the reaction, often necessitating high temperatures, such as refluxing in xylene or bromobenzene, to proceed at a reasonable rate. chegg.combrainly.com

The initial product of the reaction between tetraphenylcyclopentadienone and maleic anhydride is a bridged bicyclic adduct, 1,2,3,4-tetraphenyl-endo-bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride. cdnsciencepub.com A notable feature of using cyclopentadienone as the diene is that this initial adduct is often unstable under the reaction conditions and can undergo a retro-Diels-Alder reaction to extrude a molecule of carbon monoxide (CO), which is a thermodynamically favorable process. brainly.com This extrusion leads to the formation of 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride, the direct precursor to the final aromatic product. archive.orgnih.gov

The stereochemistry of the Diels-Alder reaction is a critical aspect, generally favoring the endo adduct due to secondary orbital interactions between the developing π-system of the diene and the substituents of the dienophile. wikipedia.org This stereospecificity ensures that the stereochemistry of the reactants is preserved in the product. wikipedia.org

| Parameter | Description | Reference |

| Reaction Type | [4+2] Cycloaddition (Diels-Alder) | chegg.comwikipedia.org |

| Diene | Tetraphenylcyclopentadienone | cdnsciencepub.com |

| Dienophile | Maleic Anhydride | cdnsciencepub.com |

| Mechanism | Concerted, through a cyclic transition state | wikipedia.orgbrainly.com |

| Transition State | Believed to be "lopsided" or asynchronous | acs.org |

| Intermediate | Initial bridged bicyclic adduct | cdnsciencepub.com |

| Byproduct | Carbon Monoxide (extruded) | brainly.com |

| Product | 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | archive.org |

Investigation of Dehydrogenation Mechanisms Using Various Reagents

To achieve the final, fully aromatic this compound, the dihydro intermediate formed after the Diels-Alder reaction and CO extrusion must undergo dehydrogenation. This aromatization step involves the removal of two hydrogen atoms from the cyclohexene (B86901) ring portion of the molecule. Various reagents have been studied for this purpose.

A well-documented method utilizes elemental bromine in a suitable solvent like bromobenzene. orgsyn.org The reaction is typically carried out by refluxing the dihydro intermediate with a solution of bromine. orgsyn.org The mechanism is believed to proceed via an electrophilic addition of bromine to the double bond of the dihydrophthalic anhydride, forming a dibromo-intermediate. This is followed by a base-assisted (or thermal) elimination of two molecules of hydrogen bromide (HBr) to yield the stable aromatic ring system of this compound. The solvent itself or trace impurities can act as the base to facilitate the elimination.

Another reagent employed for this dehydrogenation is elemental sulfur. orgsyn.org This method involves heating the dihydro-intermediate with sulfur at high temperatures. The mechanism of sulfur dehydrogenation is generally considered to be a free-radical process, although it is complex and can involve various sulfur species. At elevated temperatures, sulfur forms diradicals (•S-Sₓ-S•) that can abstract hydrogen atoms from the substrate, leading to the formation of hydrogen sulfide (B99878) (H₂S) as a byproduct and the desired aromatic compound.

| Dehydrogenation Reagent | Typical Conditions | Proposed Mechanism Type | Byproduct | Reference |

| Bromine (Br₂) | Reflux in bromobenzene | Electrophilic addition-elimination | Hydrogen Bromide (HBr) | orgsyn.org |

| Sulfur (S) | High temperature | Free-radical abstraction | Hydrogen Sulfide (H₂S) | orgsyn.org |

| Chromic Acid (CrO₃) | Oxidation | Oxidation | Cr(III) species | orgsyn.org |

Studies on the Reaction Mechanisms of Grignard Additions and Subsequent Transformations

The cyclic anhydride functionality of this compound makes it susceptible to nucleophilic attack by organometallic compounds such as Grignard reagents (RMgX). The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This mechanism is a two-step process: addition followed by elimination.

Step 1: Nucleophilic Addition The Grignard reagent, behaving as a potent nucleophile due to the carbanionic character of the R group, attacks one of the electrophilic carbonyl carbons of the anhydride. leah4sci.com This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Step 2: Ring Opening and Elimination The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the carbonyl double bond. This is accompanied by the cleavage of the C-O single bond within the anhydride ring, as the carboxylate group is a good leaving group. masterorganicchemistry.comleah4sci.com This ring-opening step results in the formation of a ketone and a magnesium carboxylate salt.

Step 3: Second Grignard Addition The ketone formed in the first stage is also susceptible to nucleophilic attack by the Grignard reagent. A second equivalent of the Grignard reagent attacks the carbonyl carbon of the ketone. leah4sci.com This leads to the formation of a new tetrahedral alkoxide intermediate.

Step 4: Protonation Since the alkoxide formed in the previous step is stable until a proton source is added, the reaction is typically "quenched" with a mild acid (acidic workup, e.g., H₃O⁺). leah4sci.com This final protonation step neutralizes the magnesium alkoxide salt to yield a tertiary alcohol as the final product.

Therefore, the reaction of two equivalents of a Grignard reagent with this compound ultimately leads to the formation of a tertiary alcohol, with one of the original carbonyl groups being converted to a carboxylic acid (initially as its salt) and the other being converted to the tertiary alcohol. leah4sci.com

Reactivity and Chemical Transformations of Tetraphenylphthalic Anhydride

Anhydride (B1165640) Ring-Opening Reactions and Derivatization

The anhydride ring of tetraphenylphthalic anhydride is susceptible to nucleophilic attack, leading to a variety of derivatives. These reactions are fundamental to its application in the synthesis of more complex molecules.

The hydrolysis of phthalic anhydrides, a class to which this compound belongs, has been studied to understand the mechanism of anhydride ring-opening. The kinetics of hydrolysis for phthalic anhydride and its derivatives, such as aryl hydrogen phthalates, reveal that the reaction is accelerated by various bases. researchgate.netnih.gov Studies have shown that bases like acetate, phosphate, N-methyl imidazole, 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO), and carbonate can catalyze the hydrolysis. researchgate.netnih.gov

The mechanism of hydrolysis for aryl hydrogen phthalates below a pH of 6.20 involves the formation of phthalic anhydride as an intermediate, which subsequently hydrolyzes to phthalic acid. researchgate.netnih.gov Above this pH, the phenoxide ion can react with the anhydride, competing with hydrolysis. researchgate.netnih.gov The catalysis by the neighboring carboxylic group is effective only when it is in its ionized carboxylate form. researchgate.netnih.gov

Table 1: Bases Accelerating Phthalic Anhydride Hydrolysis

| Base | Catalytic Role |

| Acetate | General base or nucleophile |

| Phosphate | Nucleophile |

| N-methyl imidazole | Nucleophile |

| DABCO | Nucleophile |

| Carbonate | General base or nucleophile |

This table is based on kinetic studies of phthalic anhydride and its derivatives. researchgate.netnih.gov

This compound readily reacts with amines and hydrazine (B178648) derivatives, leading to a diverse range of nitrogen-containing heterocyclic compounds. These reactions typically proceed through the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the anhydride ring.

The reaction of this compound with hydrazides results in the formation of the corresponding amic acid derivatives. rdd.edu.iqtu.edu.iqgrafiati.com For instance, new amic acid derivatives have been synthesized by reacting a hydrazide with this compound in diethyl ether. rdd.edu.iqtu.edu.iqgrafiati.com These amic acids are characterized by the presence of both an amide and a carboxylic acid functional group, resulting from the opening of the anhydride ring. uwo.ca The synthesis is often carried out in aprotic solvents. uwo.ca The formation of the amic acid is confirmed by spectroscopic methods such as FT-IR and NMR. rdd.edu.iqtu.edu.iqgrafiati.comresearchgate.net

Amic acid derivatives derived from this compound can be subsequently cyclized to form imide systems. rdd.edu.iqtu.edu.iq This cyclization is typically achieved by using a dehydrating agent, such as acetic anhydride in the presence of anhydrous sodium acetate. rdd.edu.iqtu.edu.iq The imide is a functional group consisting of two acyl groups bound to a nitrogen atom. researchgate.net This two-step process, involving the formation of an amic acid followed by cyclization, is a common method for synthesizing imides from anhydrides. rdd.edu.iqtu.edu.iq

The interaction of this compound with hydrazine derivatives can lead to the formation of various heterocyclic systems, including phthalazinones, pyridazines, and triazines. koreascience.krunishivaji.ac.inchemmethod.comresearchgate.netorgsyn.orgrdd.edu.iq

The reaction of this compound with hydrazine derivatives has been shown to produce phthalazinones. koreascience.krunishivaji.ac.in For example, reacting 2-(4-chloro-3-methyl)benzyl-3,4,5,6-tetraphenyl benzoic acid, which is derived from this compound, with hydrazine derivatives yields phthalazinone structures. unishivaji.ac.in

Furthermore, pyridazine (B1198779) derivatives can be synthesized by reacting a hydrazide derivative with this compound in the presence of glacial acetic acid, which acts as both a solvent and a catalyst. researchgate.netchemmethod.comresearchgate.netrdd.edu.iq The reaction involves refluxing the mixture for several hours. researchgate.netrdd.edu.iq The formation of the pyridazine ring is confirmed by the disappearance of the N-H stretching vibrations of the primary amine in the FT-IR spectrum. chemmethod.com

Table 2: Synthesis of Pyridazine Derivatives from Hydrazide and Anhydrides

| Anhydride Reactant | Solvent/Catalyst | Reaction Time |

| This compound | Glacial Acetic Acid | 6-8 hours |

| Succinic anhydride | Glacial Acetic Acid | 6-8 hours |

| Glutaric anhydride | Glacial Acetic Acid | 6-8 hours |

| 3-Nitrophthalic anhydride | Glacial Acetic Acid | 6-8 hours |

This table summarizes the reaction conditions for the synthesis of various pyridazine derivatives. chemmethod.comresearchgate.netrdd.edu.iq

The synthesis of 1,2,4-triazine (B1199460) derivatives can also be achieved starting from intermediates derived from reactions involving this compound. chemmethod.comresearchgate.netrdd.edu.iq For instance, a hydrazide can be reacted with various anhydrides, including this compound, to form pyridazine derivatives, which can then be further transformed into 1,2,4-triazine structures through subsequent reaction steps. chemmethod.comresearchgate.netrdd.edu.iq

Nucleophilic Addition Reactions with Amines and Hydrazine Derivatives

Synthesis and Cyclization to Imide Systems

Photochemical and Thermolytic Reactions of this compound

This compound can undergo transformations under the influence of light or heat, leading to the formation of reactive intermediates and novel molecular structures.

Recent studies have explored the on-surface photochemistry of this compound on a semiconductor surface (SnSe). researchgate.netresearchgate.net Upon irradiation, this compound undergoes selective photodissociation of the anhydride group, releasing CO and CO2. researchgate.netresearchgate.net This photolysis leads to the formation of tetraphenylbenzyne (TPBY) intermediates, which can then form tetraphenylbenzene (TPBE). researchgate.net This reaction has been observed to occur efficiently even at room temperature. researchgate.net The photochemical activity is linked to the molecular structure and the distribution of excited states. researchgate.netresearchgate.net

The flash vacuum pyrolysis of this compound has also been investigated. researchgate.netresearchgate.net At high temperatures and low pressure (e.g., 860°C/0.04 Torr), the primary product is 1,2,3-triphenylbenzopentalene, not 1,2,3-triphenylbiphenylene as was previously suggested from pyrolysis at lower temperatures with longer contact times. researchgate.netresearchgate.net

On-Surface Photochemistry and Intramolecular Energy Absorption Studies

Formation of Tetraphenyl Benzyne (B1209423) and Tetraphenyl Benzene (B151609) Products

Electrophilic Aromatic Substitution Reactions

This compound can also participate in electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation.

Derivatives of Tetraphenylphthalic Anhydride: Synthesis and Reactivity Profiles

Design and Synthesis of Novel Tetraphenylphthalic Anhydride (B1165640) Derivatives

The synthesis of TPPA derivatives follows two main pathways: introducing new functional groups onto the existing phenyl rings or chemically transforming the anhydride moiety itself.

While the introduction of substituents onto the four phenyl rings of the TPPA core is a plausible synthetic strategy, research literature predominantly focuses on reactions involving the anhydride group. The significant steric hindrance imposed by the four bulky phenyl groups can complicate conventional electrophilic aromatic substitution reactions on the peripheral rings. However, functional groups can be incorporated by utilizing substituted starting materials in the initial synthesis of the TPPA core. For instance, the Diels-Alder cycloaddition of substituted tetraphenylcyclopentadienones with maleic anhydride can yield TPPA derivatives with functionalities on the phenyl rings. mdpi.com

The anhydride group is the primary site of reactivity in tetraphenylphthalic anhydride, serving as a key locus for derivatization.

Reaction with Nitrogen Nucleophiles: A prominent derivatization method involves the reaction of TPPA with nitrogen-based nucleophiles, such as hydrazides, to form complex heterocyclic systems. For example, reacting TPPA with hydrazide derivatives in a solvent like glacial acetic acid leads to the formation of novel pyridazine (B1198779) derivatives. chemmethod.comresearchgate.net This reaction proceeds through the nucleophilic attack of the hydrazine (B178648) on one of the anhydride's carbonyl carbons, followed by a cyclization-dehydration sequence. Similar reactions have been employed to synthesize new quinazolinone derivatives by refluxing TPPA with a hydrazide derivative in acetic acid. researchgate.net

Table 1: Synthesis of Heterocyclic Derivatives from this compound

| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|

| This compound | α-hydrazino-N-Carbazole acetamide | Glacial Acetic Acid | Pyridazine derivative | chemmethod.com |

Formation of Polymeric Networks: this compound is utilized as an "edge-functionalizing" agent in the synthesis of advanced materials. researchgate.net Two-dimensional conjugated aromatic networks (CANs) have been fabricated by ball-milling polymeric cobalt phthalocyanine (B1677752) precursors with TPPA. researchgate.netdokumen.pub In this solvent-free approach, the anhydride group reacts to incorporate the bulky TPPA structure onto the edge of the polymer network. This method has also been used to synthesize novel phthalocyanines by heating TPPA with urea. nasa.gov

Photochemical Dissociation: The anhydride group can be selectively removed through photochemical reactions. Upon irradiation with UV light, TPPA deposited on a semiconductor surface undergoes a photodissociation reaction, releasing carbon monoxide (CO) and carbon dioxide (CO2). epfl.chresearchgate.net This process results in the formation of a highly reactive tetraphenyl ortho-benzyne intermediate on the surface, which can be used in further on-surface synthesis. epfl.chwe-heraeus-stiftung.de

Functionalization Strategies on the Peripheral Phenyl Moieties

Mechanistic Investigations of Derivative Formation Reactions

Understanding the mechanisms of these derivatization reactions is crucial for controlling product formation and designing new synthetic pathways.

The formation of pyridazine and other heterocyclic derivatives from TPPA and hydrazides follows a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a primary amine group from the hydrazide onto a carbonyl carbon of the anhydride. This opens the anhydride ring to form a carboxylic acid-amide intermediate. Subsequent intramolecular condensation between the remaining hydrazide nitrogen and the newly formed carboxylic acid group, followed by the elimination of a water molecule, yields the final, stable heterocyclic ring structure. chemmethod.comresearchgate.net

The mechanism for the on-surface photolysis of TPPA has been shown to be a selective, non-thermal process. epfl.ch The reaction is initiated by intramolecular excitation upon UV light absorption, which leads to the cleavage of the C-O bonds within the anhydride ring and the subsequent elimination of CO and CO2 molecules. researchgate.net This contrasts with thermally activated reactions and allows for the formation of reactive aryne intermediates under mild conditions. epfl.ch Computational studies using methods like AMPAC and MNDO have also been employed to investigate the stability and electronic structure of intermediates involved in the formation of phthalocyanine derivatives from TPPA, providing theoretical insight into the reaction pathways. nasa.gov

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

The structure of TPPA and its derivatives directly influences their reactivity and physical properties.

Structure-Reactivity Relationships: A clear relationship between molecular structure and photochemical reactivity has been demonstrated. researchgate.net When comparing the photoactivity of this compound (TPPA) with that of benzo[ghi]perylene-1,2-dicarboxylic anhydride (BPA), it was found that only TPPA was reactive under UV irradiation. epfl.ch Theoretical calculations revealed that the lack of extensive π-conjugation in the core of TPPA, compared to the polycyclic aromatic hydrocarbon core of BPA, influences the distribution of electronic excited states, making the dissociation of the anhydride group more favorable upon photo-excitation. researchgate.net

Structure-Property Relationships: The bulky, three-dimensional structure of TPPA is key to the properties of the materials derived from it. When used to edge-functionalize polyphthalocyanine networks, the steric hindrance from the four phenyl groups prevents the polymer sheets from stacking closely. researchgate.net This results in the formation of uniform, thin layers (approximately 2.9 nm) with a high specific surface area. acs.orgacs.org This unique morphology creates well-defined and highly exposed Co-N4 active sites, leading to exceptional electrocatalytic performance in the oxygen reduction reaction (ORR). researchgate.netresearchgate.net

Table 2: Properties of an Edge-Functionalized Cobalt Polyphthalocyanine Network Using TPPA

| Property | Value | Significance | Reference(s) |

|---|---|---|---|

| Material Thickness | 2.9 nm | Uniform, thin layers expose more active sites. | researchgate.netacs.org |

| BET Surface Area | 92 m²/g | High surface area facilitates interaction with reactants. | acs.orgacs.org |

This direct correlation between the molecular structure of the TPPA building block and the resulting material's properties underscores the importance of strategic derivative design for creating functional materials.

Advanced Material Applications and Performance Evaluation

Utilization in Polymer Chemistry and High-Performance Materials

The rigid and sterically hindered structure of tetraphenylphthalic anhydride (B1165640) makes it a key building block for high-performance polymers designed for demanding applications.

Tetraphenylphthalic anhydride is a precursor for creating phenylated polyimides, a class of polymers known for exceptional thermal stability and mechanical strength. dtic.mil Aromatic polyimides are renowned as high-performance materials due to their high chemical, thermal, and mechanical resistance. researchgate.net The incorporation of bulky, rigid pendant groups, such as the phenyl groups in this compound, into the polymer backbone is a strategy to enhance these properties. This structural feature can lead to polymers with very high glass transition temperatures (Tg) and decomposition temperatures. For instance, polyimides synthesized from similarly rigid dianhydrides have demonstrated decomposition temperatures exceeding 493°C and glass transition temperatures above 336°C. rsc.org The synthesis of phenylated polyimides using precursors like this compound has been investigated for creating polymers that maintain their structural integrity and mechanical properties at elevated temperatures, which is critical for applications in the aerospace and electronics industries. dtic.milresearchgate.net

The unique electrical and optical properties conferred by the tetraphenyl structure make this compound and its derivatives promising candidates for use in organic electronics. Research has explored their potential as components in organic light-emitting diodes (OLEDs). The compound serves as a building block for larger, functional molecules used in such devices. For example, Diels-Alder reactions, a method relevant to the synthesis of this compound precursors, are employed to create complex hexaarylbenzenes that are investigated as electron-transporting and emitting materials suitable for OLEDs. mdpi.com The development of organic semiconductors is a key area of focus, where materials derived from this compound could play a role in fabricating next-generation electronic devices. we-heraeus-stiftung.de

The structure of this compound is conducive to creating materials with specialized optical properties. dokumen.pub Its derivatives have been synthesized and evaluated for their photophysical characteristics, including applications in photoluminescence. acs.org A particularly significant area of research is the development of materials that exhibit room-temperature phosphorescence (RTP). researchgate.net

Organic phosphorescence, which arises from the radiative decay of triplet excitons, is often quenched at room temperature. researchgate.net However, by designing molecules where non-radiative decay pathways are suppressed, RTP can be achieved. rsc.org This is often accomplished by restricting molecular motion and vibrations through the formation of aggregates or by embedding the molecule in a rigid matrix. researchgate.netrsc.org The bulky and rigid nature of this compound makes it a suitable building block for creating such systems. The mechanism often involves facilitating intersystem crossing from the excited singlet state to the triplet state and then stabilizing this triplet state to allow for phosphorescent emission. researchgate.netrsc.org The development of purely organic RTP materials is a growing field with potential applications in sensing, bioimaging, and data encryption. rsc.orgrsc.org

Components in Organic Electronic Devices

Role in Energy Conversion and Storage Systems

This compound has emerged as a critical component in the fabrication of novel materials for energy-related applications, particularly in the field of electrocatalysis.

Researchers have successfully used this compound to fabricate two-dimensional (2D) conjugated aromatic networks (CANs). dokumen.pubwiley-vch.de These networks are created by the ball-milling of polymeric cobalt phthalocyanine (B1677752) precursors that have been edge-functionalized with the anhydride. dokumen.pub The use of this compound in this process is optimal, resulting in the formation of uniform and thin layers, approximately 2.9 nm thick, with a high BET surface area of 92 m² g⁻¹. wiley-vch.de This specific morphology leads to well-defined Co-N₄ active sites with a high degree of exposure, which is crucial for their catalytic function. wiley-vch.de

The CANs fabricated using this compound exhibit outstanding electrocatalytic activity for the Oxygen Reduction Reaction (ORR), a key process in fuel cells and metal-air batteries. dokumen.pubwiley-vch.de The material demonstrates a prominent mass activity and a low Tafel slope, indicating favorable ORR kinetics. dokumen.pub When used as an air electrode catalyst in zinc-air batteries, this material provides performance that surpasses the benchmark platinum-on-carbon (Pt/C) catalyst. wiley-vch.de

| Performance Metric | Value | Source |

|---|---|---|

| Mass Activity (at 0.9 V) | 44 mA mgcat-1 | dokumen.pubwiley-vch.de |

| Tafel Slope | 45 mV dec-1 | dokumen.pub |

| Maximum Areal Power Density (in Zn-air battery) | 137 mW cm-2 | wiley-vch.de |

| Maximum Mass Power Density (in Zn-air battery) | 0.68 W mgcat-1 | wiley-vch.de |

Fabrication of Conjugated Aromatic Networks (CANs) for Electrocatalysis

Influence on Active Site Exposure and Electrical Conductivity in Catalytic Systems

The incorporation of this compound into catalytic systems has demonstrated a profound impact on their performance, primarily by enhancing active site exposure and electrical conductivity. In the realm of electrocatalysis, particularly for the oxygen reduction reaction (ORR), materials derived from this compound have shown exceptional activity.

Researchers have fabricated two-dimensional (2D) conjugated aromatic networks (CANs) by ball-milling polymeric cobalt phthalocyanine precursors that have been edge-functionalized with various aromatic acid anhydride substituents. bohrium.comresearchgate.netnih.gov The optimal network, created using this compound, is composed of uniform and thin layers (approximately 2.9 nm) with a high Brunauer-Emmett-Teller (BET) surface area of 92 m² g⁻¹. bohrium.comresearchgate.netnih.gov This high surface area leads to well-defined Co-N₄ active sites with a significant degree of exposure. bohrium.comresearchgate.netnih.gov Consequently, this material demonstrates outstanding electrocatalytic activity for the ORR, with a mass activity of 44 mA mgcat⁻¹. bohrium.comresearchgate.netnih.gov This performance represents a 1.2- and 6.0-fold enhancement compared to a benchmark Pt/C catalyst in terms of the mass of platinum and the total mass of the catalyst, respectively. bohrium.comresearchgate.netnih.gov When employed as an air electrode catalyst in zinc-air batteries, this material achieves a maximum areal power density of 137 mW cm⁻² and a mass power density of 0.68 W mgcat⁻¹, both of which are superior to the benchmark Pt/C catalyst. bohrium.comresearchgate.netnih.gov

The use of this compound in creating these uniform cobalt polyphthalocyanine (CoPPc)-p nanosheets with a thickness of 2.9 nm results in an electrode with excellent electrocatalytic ORR activity. wiley-vch.de The material exhibits a small Tafel slope of 45 mVdec⁻¹, indicating a high transfer coefficient in the ORR kinetics. wiley-vch.de

Table 1: Performance of this compound-Derived Catalysts

| Parameter | Value | Comparison to Benchmark (Pt/C) |

| Layer Thickness | 2.9 nm | - |

| BET Surface Area | 92 m² g⁻¹ | - |

| Mass Activity (ORR) | 44 mA mgcat⁻¹ | 1.2-fold enhancement (vs. Pt mass) |

| Mass Activity (ORR) | 44 mA mgcat⁻¹ | 6.0-fold enhancement (vs. total Pt/C mass) |

| Max. Areal Power Density (Zn-air battery) | 137 mW cm⁻² | Surpasses Pt/C |

| Max. Mass Power Density (Zn-air battery) | 0.68 W mgcat⁻¹ | Surpasses Pt/C |

| Tafel Slope | 45 mVdec⁻¹ | - |

Integration into Organic Light-Emitting Diodes (OLEDs) Technology

The unique optical and electrical properties imparted by the four phenyl groups make this compound and its derivatives promising candidates for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs). ontosight.ai Research has explored the use of materials derived from this compound in the development of new materials with unique optical properties suitable for OLEDs. ontosight.ai For instance, nanomaterials synthesized through Diels-Alder cycloaddition reactions involving this compound precursors can be applied in blue-emitting OLEDs due to their good thermal stability, reversible electrochemical redox properties, good hole-transporting capability, and efficient electroluminescence. mdpi.com

Precursor for Advanced Carbon-Based Nanomaterials

This compound serves as a crucial precursor in the bottom-up synthesis of sophisticated carbon-based nanomaterials, including nanographenes and complex benzene (B151609) architectures.

Synthesis of Nanographenes and Hexaphenylbenzene Architectures

The Diels-Alder reaction is a powerful tool in organic synthesis, and this compound precursors are key players in this field for creating nanographenes. mdpi.com Specifically, the reaction of tetraphenylcyclopentadienone (B147504), a precursor to this compound, with various dienophiles leads to the formation of highly substituted aromatic compounds. mdpi.com For example, the reaction with diphenylacetylene (B1204595) yields hexaphenylbenzene. mdpi.com This sequence, often followed by a Scholl cyclodehydrocondensation, is a common strategy for building up larger, more extended nanographene structures. mdpi.com These nanographenes possess unique optical and electronic properties, making them suitable for applications in biosensors, solar cells, and conductive polymers. mdpi.com

On-Surface Synthesis of Low-Dimensional Molecular Structures

On-surface synthesis has emerged as a powerful technique for creating atomically precise low-dimensional carbon-based nanomaterials. researchgate.netresearchgate.net this compound (TPPA) has been investigated as a precursor for on-surface reactions, particularly on semiconductor surfaces. researchgate.netepfl.ch The four phenyl substituents on the TPPA molecule increase its molecular weight, which aids in its adsorption onto the surface. researchgate.netepfl.ch

Recent studies have shown that TPPA can undergo a selective photodissociation of its anhydride group on a SnSe semiconductor surface under ultra-high vacuum conditions, releasing CO and CO₂. researchgate.netepfl.ch This light-induced reaction offers an alternative to thermally driven processes, which can sometimes lead to the desorption of precursors before a reaction can occur on less reactive semiconductor or insulator surfaces. researchgate.net This photochemical approach opens new avenues for the direct synthesis of functional nanostructures on technologically relevant substrates, which is a crucial step for the fabrication of future electronic devices. researchgate.netresearchgate.net

Emerging Applications in Homogeneous and Heterogeneous Catalysis

The versatility of this compound extends to both homogeneous and heterogeneous catalysis, where it contributes to the development of efficient and robust catalytic systems. uclouvain.bersc.org

In heterogeneous catalysis , materials derived from this compound, such as the aforementioned 2D conjugated aromatic networks, exhibit high catalytic activity due to their well-defined and exposed active sites. bohrium.comresearchgate.net The porous nature and high surface area of these materials are advantageous for industrial applications as they allow for easy separation and recovery of the catalyst. bohrium.com

While direct applications in homogeneous catalysis are less explicitly detailed in the provided context, the fundamental organometallic chemistry principles involved in the synthesis of this compound-derived materials are relevant. uclouvain.be The synthesis of these materials often involves transition metal complexes, and the understanding of elementary reactions like ligand substitution and oxidative addition is crucial. uclouvain.be The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, offering the high selectivity of the former and the stability of the latter, is a key area of research. rsc.org The use of this compound in creating well-defined, supported catalysts is a step in this direction.

Theoretical and Computational Chemistry Studies

Quantum-Chemical Calculations for Elucidating Molecular Structure and Reactivity

Quantum-chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular structure and electronic properties. For tetraphenylphthalic anhydride (B1165640), these calculations have been particularly insightful in understanding its photochemical behavior and reaction mechanisms.

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the energetics of chemical reactions, including the identification of intermediates and transition states. The reaction of tetraphenylcyclopentadienone (B147504) with maleic anhydride to form a precursor to TPPA involves a Diels-Alder cycloaddition. orgsyn.org While specific computational studies on the transition states of TPPA formation are not extensively detailed in the provided results, the general applicability of these methods is well-established for similar cycloaddition reactions. mdpi.com

Furthermore, computational modeling has been used to compare the stability of isomers that are key intermediates in the synthesis of related phthalocyanines derived from anhydride precursors. nasa.gov For example, calculations using AMPAC (Austin Model 1 Package) have been employed to determine the heat of formation and ionization potential of intermediates, providing insights into their relative stabilities and potential to form the desired products. nasa.gov Such calculations can help to understand why certain synthetic routes are successful while others are not. nasa.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations focusing solely on the conformational analysis and intermolecular interactions of isolated tetraphenylphthalic anhydride are not detailed in the provided search results, the principles and applications of MD are highly relevant. MD simulations predict the movement of every atom in a system over time based on a force field that describes the interatomic interactions. nih.gov This methodology is widely used to study the conformational behavior, flexibility, and intermolecular interactions of molecules. mdpi.comdovepress.comnih.gov

For a molecule like TPPA, MD simulations could provide valuable information on:

Conformational Landscape: The four phenyl groups can rotate, leading to a complex conformational space. MD simulations could identify the most stable conformers and the energy barriers between them.

Intermolecular Interactions: In the solid state or in solution, TPPA molecules will interact with each other. MD can simulate these interactions, providing insights into packing arrangements and aggregation behavior. This is particularly relevant for understanding the formation of self-assembled structures on surfaces. researchgate.net

Computational Design and Prediction of this compound-Based Materials and Catalysts

Computational methods are increasingly used not just to understand existing molecules but also to design new materials with desired properties. This compound serves as a precursor for various functional materials, and computational design plays a crucial role in predicting their performance. acs.orgresearchgate.net

Rational Design Principles for Electrocatalysts

This compound is a key component in the synthesis of advanced electrocatalysts, particularly for the oxygen reduction reaction (ORR). acs.orgresearchgate.netresearchgate.net Two-dimensional conjugated aromatic networks (CANs) and other materials derived from TPPA have shown excellent electrocatalytic activity. acs.orgresearchgate.netresearchgate.netacs.org

Computational studies, often guided by Density Functional Theory (DFT), are essential in the rational design of these catalysts. we-heraeus-stiftung.de These calculations can:

Identify Active Sites: Help in understanding the nature of the catalytically active sites, such as the well-defined Co–N4 sites in cobalt phthalocyanine-based networks derived from TPPA. acs.orgresearchgate.netresearchgate.netacs.org

Predict Catalytic Activity: Correlate the electronic structure and geometry of the catalyst with its expected activity and reaction mechanism.

Screen Potential Candidates: Computationally evaluate a range of potential catalyst structures before undertaking their synthesis, thereby saving significant experimental effort.

The use of TPPA in creating edge-functionalized polymeric cobalt phthalocyanine (B1677752) precursors leads to materials with high surface area and a high degree of exposure of the active sites, resulting in enhanced electrocatalytic performance that surpasses benchmark Pt/C catalysts. acs.orgresearchgate.netresearchgate.net

Predictive Modeling for Tailored Material Properties

Predictive modeling, leveraging computational chemistry, allows for the tailoring of material properties. By modifying the molecular precursors, such as using different substituted phthalic anhydrides, the properties of the final material can be tuned.

For instance, the introduction of bulky tetraphenyl groups in TPPA influences the morphology and surface area of the resulting materials. dokumen.pub Computational models can predict how such structural modifications will affect properties like:

Porosity and Surface Area: The Brunauer-Emmett-Teller (BET) surface area of materials derived from TPPA has been shown to be significantly enhanced. acs.orgresearchgate.netresearchgate.net

Electronic Properties: The electronic structure of the final material, which dictates its conductive and catalytic properties, can be predicted.

Mechanical Properties: For polymer-based materials, MD simulations can be used to predict mechanical properties like modulus and glass transition temperature. mdpi.com

Amorphous graphene and graphene oxide analogues have been synthesized using simultaneous multiple reactions of conjugated monomers, and molecular dynamics simulations have been used to support the formation of layered structures in these materials. acs.org This highlights the power of predictive modeling in designing novel nanocarbons with tailored functionalities.

Correlation of Theoretical Predictions with Experimental Observations and Validation Studies

The validation of theoretical and computational models through correlation with experimental data is a critical aspect of modern chemical research. This process not only confirms the accuracy of the computational methods but also provides deeper insights into the electronic and structural properties of molecules. In the case of this compound (TPPA), a combination of experimental techniques and quantum-chemical calculations has been employed to elucidate its behavior, particularly in the context of on-surface photochemistry.

Recent studies have investigated the photoactivity of TPPA on a semiconductor SnSe surface using low-temperature scanning tunneling microscopy (LT-STM), non-contact atomic force microscopy (nc-AFM), and X-ray photoelectron spectroscopy (XPS), with theoretical support from quantum-chemical calculations. epfl.chresearchgate.net These investigations have revealed a selective photodissociation of the anhydride group of TPPA, a phenomenon that has been rationalized and validated by theoretical simulations. epfl.chresearchgate.net

The experimental observations indicated that upon UV irradiation, TPPA undergoes a photo-induced decarboxylation and decarbonylation. we-heraeus-stiftung.de To understand the underlying mechanism, theoretical calculations were performed. Due to the computational demands of methods like the second-order algebraic-diagrammatic construction (ADC(2)), simplified model systems were used. For TPPA, phthalic anhydride (PhA) was chosen as a representative model for the core of the molecule. epfl.ch The validity of this approximation was confirmed by the similarity in the character and ordering of the lowest excited states between the model and the experimentally studied molecule. epfl.ch

Theoretical calculations predicted that for TPPA, the first excited state possesses a strong dissociative character. epfl.ch This was contrasted with another model anhydride, benzo[ghi]perylene-1,2-dicarboxylic anhydride (BPA), which showed no photoactivity under the same experimental conditions. epfl.chresearchgate.net The lack of reaction in BPA was attributed to the higher delocalization of its π-conjugated core, which alters the order of the excited states and hinders the dissociation pathway observed for TPPA. epfl.ch The theoretical simulations, therefore, successfully explained the differential photochemical reactivity observed experimentally. epfl.chresearchgate.net

The correlation between the experimental and theoretical data is summarized in the tables below, highlighting the agreement between the observed photochemical behavior and the calculated excited state properties.

| Compound | Experimental Observation on SnSe Surface (UV Irradiation) | Theoretical Prediction (Excited State Character) | Reference |

|---|---|---|---|

| This compound (TPPA) | Selective photodissociation of the anhydride group (decarboxylation and decarbonylation) | First excited state has a strong dissociative character | epfl.chresearchgate.net |

| Benzo[ghi]perylene-1,2-dicarboxylic anhydride (BPA) | No photoactivity observed | Higher delocalization of the π-conjugated core leads to low-lying stable π→π* states, hindering the dissociative pathway | epfl.ch |

Further validation of the theoretical model comes from the analysis of the reaction products. XPS measurements confirmed the formation of tetraphenyl benzyne (B1209423) (TPBY) intermediates and, eventually, tetraphenyl benzene (B151609) (TPBE) as the final product of TPPA photolysis, which is consistent with the theoretically predicted dissociative pathway. researchgate.net

| Experimental Technique | Observed Products from TPPA Photolysis | Consistency with Theoretical Model | Reference |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Formation of tetraphenyl benzyne (TPBY) and tetraphenyl benzene (TPBE) | The formation of these products supports the predicted dissociative mechanism involving the loss of CO and CO₂ from the anhydride group. | researchgate.net |

| Scanning Tunneling Microscopy (STM) / Non-contact Atomic Force Microscopy (nc-AFM) | Structural characterization of photoproducts on the surface | Simulated STM/nc-AFM images based on the theoretically optimized structure of the photoproducts would be expected to match the experimental images. | epfl.chwe-heraeus-stiftung.de |

The structural and electronic characterization of the resulting tetraphenyl ortho-benzyne was also performed using scanning tunneling microscopy (STM) and supported by density functional theory (DFT) calculations, further bridging the gap between experimental observation and theoretical understanding. we-heraeus-stiftung.de This integrated approach, where experimental results continuously feedback into and validate theoretical models, provides a robust framework for understanding the chemical properties and reactivity of complex molecules like this compound.

Advanced Analytical Methodologies in Tetraphenylphthalic Anhydride Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of tetraphenylphthalic anhydride (B1165640), offering a non-destructive means to probe its fundamental chemical features.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in tetraphenylphthalic anhydride. The infrared spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For acid anhydrides, two distinct carbonyl (C=O) stretching peaks are typically observed due to symmetric and asymmetric stretching modes. spectroscopyonline.com The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching bands in the 1600-1400 cm⁻¹ region. libretexts.org

In the context of chemical reactions, FT-IR spectroscopy serves as an effective method for monitoring reaction progress. For instance, during the synthesis of this compound from the dehydration of the corresponding dicarboxylic acid, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O and C-O stretching bands can be tracked over time. nih.gov This technique was employed to follow the formation of phthalic and 1,8-naphthalic anhydrides from their acids, demonstrating its utility in tracking thermal dehydration reactions. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Asymmetric Stretch | ~1850 - 1800 | Strong |

| Carbonyl (C=O) | Symmetric Stretch | ~1780 - 1740 | Strong |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium-Weak |

| Aromatic C=C | In-ring Stretch | ~1600 - 1450 | Medium-Variable |

| C-O-C | Stretch | ~1300 - 1000 | Strong |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the precise mapping of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the protons on the four phenyl rings will give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. The integration of these signals corresponds to the number of protons, confirming the presence of the 20 aromatic hydrogens. The absence of signals in other regions confirms the purity of the anhydride structure.

The ¹³C NMR spectrum provides even more detailed structural information by showing distinct signals for each unique carbon atom. This includes the carbonyl carbons of the anhydride group, which appear at a characteristic downfield shift, and the various carbons of the phenyl and central aromatic rings. For example, in a study of related polycyclic aromatic hydrocarbons, solid-state ¹³C NMR was used to confirm the formation of graphitic network structures. acs.org The specific chemical shifts are sensitive to the electronic environment, providing insights into the connectivity and substitution patterns of the molecule. rsc.orgresearchgate.net

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹³C | Carbonyl Carbons (C=O) | 160 - 170 |

| ¹³C | Aromatic Carbons | 120 - 150 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The extended π-system of this compound, encompassing the central phthalic anhydride core and the four phenyl substituents, results in characteristic absorption bands. researchgate.netepfl.ch

Studies on related compounds have shown that the extension of conjugation leads to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). acs.org For instance, UV-Vis spectroscopy has been used to confirm the extended conjugation in derivatives of tetraphenylcyclopentadienone (B147504), a precursor to this compound. In the context of materials science, the UV-Vis absorption properties are critical for applications in areas like organic electronics and photonics. acs.orgdokumen.pub

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. This is particularly relevant for studying the behavior of this compound in thin films or when adsorbed onto substrates for on-surface synthesis. researchgate.net

In a typical XPS analysis of this compound, core-level spectra of carbon (C 1s) and oxygen (O 1s) are acquired. The C 1s spectrum can be deconvoluted to distinguish between carbons in different chemical environments, such as those in the phenyl rings and the carbonyl groups of the anhydride functionality. epfl.chacs.org The O 1s spectrum provides information about the oxygen atoms in the anhydride group. researchgate.net

XPS is also a powerful tool for monitoring on-surface reactions. For example, the photo-induced decarboxylation and decarbonylation of this compound on a tin-selenide (SnSe) surface have been observed using XPS. we-heraeus-stiftung.deresearcher.life The changes in the C 1s and O 1s spectra before and after UV irradiation confirm the cleavage of the anhydride group. epfl.chresearchgate.net

Table 3: Representative XPS Binding Energies for this compound

| Element | Orbital | Chemical State | Approximate Binding Energy (eV) |

| C | 1s | C-C/C-H (Aromatic) | ~284.8 |

| C | 1s | C-O | ~286.4 |

| C | 1s | C=O (Anhydride) | ~288.2 - 288.7 |

| O | 1s | C=O (Anhydride) | ~532.0 |

| O | 1s | C-O-C (Anhydride) | ~533.5 |

Note: Binding energies can be affected by surface charging and the specific substrate used.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for analyzing the composition of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It allows for the separation, identification, and quantification of the components in a mixture.

In a typical HPLC method for this compound, a reversed-phase column (e.g., C8 or C18) is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comgoogle.com Detection is often performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. keikaventures.com

HPLC is crucial for assessing the purity of synthesized this compound, as it can separate the desired product from unreacted starting materials, byproducts, and other impurities. mdpi.comamericanlaboratory.com The area under the chromatographic peak is proportional to the concentration of the compound, enabling quantitative analysis. For instance, HPLC has been used to track the synthesis of 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride, demonstrating its utility in monitoring multi-step reactions. americanlaboratory.com

Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds from a mixture. birchbiotech.com In the context of this compound research, GC is primarily employed to assess the purity of the synthesized compound and to detect any volatile byproducts or unreacted starting materials. birchbiotech.com The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase (a carrier gas, typically inert, like helium or nitrogen) and a stationary phase within a long, thin capillary column. birchbiotech.com

The purity of a this compound sample can be determined by dissolving it in a suitable organic solvent and injecting it into the GC system. The resulting chromatogram displays a series of peaks, with each peak corresponding to a different component of the mixture. The area of the peak for this compound relative to the total area of all peaks (excluding the solvent) provides a quantitative measure of its purity. birchbiotech.com For instance, a purity level of ≥98.0% for phthalic anhydride can be confirmed using GC analysis. vwr.com

In synthesis reactions, such as the Diels-Alder reaction between tetraphenylcyclopentadienone and maleic anhydride to form the dihydro-intermediate, followed by dehydrogenation, GC can monitor the reaction's progress. orgsyn.org It can quantify the consumption of volatile reactants and the formation of volatile side products, like carbon monoxide, which evolves during the initial condensation step. orgsyn.org While this compound itself has a high boiling point (596°C at 760 mmHg), GC methods can be adapted for high-boiling compounds by using high-temperature columns and temperature programming, where the column temperature is gradually increased to facilitate the elution of less volatile components. alfa-chemistry.com A typical GC analysis for phthalic anhydride might involve an injector temperature of 290°C and a detector temperature of 360°C, with a programmed temperature ramp for the column. google.com

| Parameter | Condition |

|---|---|

| Column Type | DB-HeavyWAX Capillary Column |

| Column Dimensions | 60 m × 0.25 mm × 0.25 µm |

| Carrier Gas | Nitrogen |

| Flow Rate | 2 mL/min |

| Injector Temperature | 290°C |

| Detector Temperature | 360°C |

| Temperature Program | Initial 80°C (hold 12 min), ramp 20°C/min to 290°C (hold 20 min) |

Surface-Sensitive Microscopy for On-Surface Reaction Analysis

The study of chemical reactions directly on surfaces provides fundamental insights into reaction mechanisms at the single-molecule level. For this compound, surface-sensitive microscopy techniques are instrumental in visualizing its adsorption, self-assembly, and on-surface transformations. epfl.chresearchgate.net

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing conductive surfaces with atomic resolution. we-heraeus-stiftung.de It has been effectively used to investigate the on-surface photochemistry of this compound (TPPA) on semiconductor surfaces like tin selenide (B1212193) (SnSe) under ultra-high vacuum (UHV) conditions. epfl.chresearchgate.net

In a notable study, TPPA was deposited on a SnSe/Au(111) surface, where it formed well-ordered, self-assembled islands. epfl.ch STM imaging revealed the pristine TPPA molecules within these assemblies, with unit cell parameters determined to be a=3.3 nm and b=1.1 nm. epfl.ch The four phenyl substituents on the phthalic anhydride backbone increase the molecular weight, aiding its adsorption onto the surface. researchgate.net